Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate
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Overview
Description
Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate is a complex organic compound featuring a spiro structure that integrates indole and pyranochromen moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate typically involves multi-component reactions. One common method includes the reaction of isatins, malononitrile, and various 1,3-dicarbonyl compounds in the presence of catalysts such as triethylamine in ethanol . The reaction conditions often require heating to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO-HCl, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions include various substituted spiro[indole-pyranochromen] derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
- 2-Cyano-3-phenyl-2-propenoic acid, methyl ester
- Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate
Uniqueness
Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate is unique due to its spiro structure, which integrates indole and pyranochromen moieties.
Properties
Molecular Formula |
C23H15N3O6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl 2-(2'-amino-3'-cyano-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-1-yl)acetate |
InChI |
InChI=1S/C23H15N3O6/c1-30-17(27)11-26-15-8-4-3-7-13(15)23(22(26)29)14(10-24)20(25)32-19-12-6-2-5-9-16(12)31-21(28)18(19)23/h2-9H,11,25H2,1H3 |
InChI Key |
MIGJIOFAMLVMLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
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